An In-depth Technical Guide to the Physicochemical Properties of 4-Benzyl-5-ethoxy-3,4-dihydro-2H-pyrrole
An In-depth Technical Guide to the Physicochemical Properties of 4-Benzyl-5-ethoxy-3,4-dihydro-2H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties of 4-Benzyl-5-ethoxy-3,4-dihydro-2H-pyrrole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. As a substituted dihydropyrrole, its unique structural features are anticipated to confer specific characteristics relevant to its potential applications in drug discovery programs. Pyrrole and its derivatives are known to be crucial scaffolds in a variety of therapeutic agents, exhibiting a broad range of biological activities.[1][2][3] This document synthesizes available data on structurally related compounds to project the properties of the title compound, outlines experimental protocols for their determination, and discusses the implications of these properties for research and development.
Molecular Structure and Core Attributes
The foundational step in characterizing any chemical entity is a thorough understanding of its molecular structure. The properties of 4-Benzyl-5-ethoxy-3,4-dihydro-2H-pyrrole are a direct consequence of its constituent functional groups and their spatial arrangement.
Structure:
Caption: Molecular structure of 4-Benzyl-5-ethoxy-3,4-dihydro-2H-pyrrole.
The molecule features a 3,4-dihydro-2H-pyrrole core, which is a five-membered heterocyclic ring containing one nitrogen atom. This core is substituted at the 4-position with a benzyl group and at the 5-position with an ethoxy group. The benzyl group introduces an aromatic ring, contributing to potential π-π stacking interactions and increasing lipophilicity. The ethoxy group, an ether linkage, can act as a hydrogen bond acceptor and influences the compound's polarity and solubility.
Table 1: Calculated and Estimated Core Molecular Properties
| Property | Value (Estimated/Calculated) | Basis for Estimation |
| Molecular Formula | C₁₃H₁₇NO | Based on chemical structure |
| Molecular Weight | 203.28 g/mol | Calculated from molecular formula |
| Topological Polar Surface Area (TPSA) | 21.59 Ų | Based on the related compound 5-Ethoxy-3,4-dihydro-2H-pyrrole[4] |
| logP (Octanol-Water Partition Coefficient) | ~2.5 - 3.5 | Estimated based on the presence of a benzyl group (increases lipophilicity) and an ethoxy group on a dihydropyrrole core. 5-benzyl-3,4-dihydro-2H-pyrrole has a calculated logP of 1.6.[5] The addition of an ethoxy group would likely increase this value. |
| Hydrogen Bond Donors | 0 | No N-H or O-H bonds |
| Hydrogen Bond Acceptors | 2 | The nitrogen atom and the oxygen of the ethoxy group |
Projected Physicochemical Characteristics
Table 2: Projected Physicochemical Properties
| Property | Projected Value | Rationale and Comparative Data |
| Physical State | Liquid or low-melting solid | Many substituted dihydropyrroles are liquids or low-melting solids at room temperature. |
| Boiling Point | > 200 °C | The presence of the benzyl group significantly increases the molecular weight and van der Waals forces compared to simpler dihydropyrroles, leading to a higher boiling point. |
| Melting Point | Not readily predictable | The melting point is highly dependent on the crystal lattice packing, which is difficult to predict. If solid, it is likely to be a low-melting solid. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane). Sparingly soluble in water. | The benzyl group and the overall hydrocarbon content suggest good solubility in organic solvents.[6] The polar ethoxy and imine groups may impart slight aqueous solubility. |
Synthesis and Reactivity
While a specific, optimized synthesis for 4-Benzyl-5-ethoxy-3,4-dihydro-2H-pyrrole is not documented in the provided search results, a plausible synthetic route can be devised based on established methods for constructing substituted dihydropyrroles.[7][8][9][10][11] A potential approach involves the cyclization of a suitably substituted amino ketone or the reaction of a γ-nitro ketone followed by reductive cyclization.
Caption: A generalized synthetic workflow for 4-Benzyl-5-ethoxy-3,4-dihydro-2H-pyrrole.
The reactivity of this compound is expected to be dictated by the imine functionality within the dihydropyrrole ring and the benzyl and ethoxy substituents. The imine can undergo reduction to the corresponding pyrrolidine or react with nucleophiles at the C5 position. The benzyl group's aromatic ring can undergo electrophilic substitution, although the reaction conditions would need to be carefully controlled to avoid reaction at the dihydropyrrole ring.
Spectral Analysis: A Predictive Overview
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds.[12] Based on the proposed structure, the following spectral characteristics are anticipated for 4-Benzyl-5-ethoxy-3,4-dihydro-2H-pyrrole.
Infrared (IR) Spectroscopy:
The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.[13][14]
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Expected Intensity |
| ~3030 | Aromatic C-H stretch | Medium |
| ~2950-2850 | Aliphatic C-H stretch | Strong |
| ~1640 | C=N stretch (imine) | Medium to Strong |
| ~1600, ~1495, ~1450 | Aromatic C=C stretch | Medium |
| ~1100 | C-O stretch (ether) | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy would provide detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR Spectroscopy:
-
Aromatic Protons: Signals in the range of δ 7.2-7.4 ppm corresponding to the monosubstituted benzene ring of the benzyl group.[15]
-
Ethoxy Group: A quartet around δ 3.8-4.2 ppm (O-CH₂) and a triplet around δ 1.2-1.4 ppm (CH₃).
-
Dihydropyrrole Ring and Benzyl CH₂: Complex multiplets in the aliphatic region (δ 1.5-3.5 ppm) for the CH₂ and CH protons of the dihydropyrrole ring and the benzylic CH₂ group.
¹³C NMR Spectroscopy:
-
Aromatic Carbons: Signals between δ 125-140 ppm for the carbons of the benzene ring.
-
Imine Carbon (C=N): A signal in the downfield region, likely around δ 160-170 ppm.
-
Ethoxy Group Carbons: Signals around δ 60-70 ppm (O-CH₂) and δ 15-20 ppm (CH₃).
-
Aliphatic Carbons: Signals in the range of δ 20-50 ppm for the remaining CH₂ and CH carbons.
Experimental Protocols for Physicochemical Property Determination
For drug development and chemical research, the experimental determination of physicochemical properties is paramount.[16][17][18][19] The following are standard protocols that can be employed to characterize 4-Benzyl-5-ethoxy-3,4-dihydro-2H-pyrrole.
A. Determination of Melting Point (if solid):
-
A small, dry sample of the compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The temperature is raised slowly, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting range. A narrow melting range is indicative of high purity.[16][17]
B. Determination of Boiling Point:
-
A small volume of the liquid is placed in a micro-distillation apparatus.
-
The liquid is heated gently, and the temperature is monitored with a thermometer placed at the vapor-condenser interface.
-
The temperature at which the vapor pressure of the liquid equals the atmospheric pressure, and a steady condensation is observed, is recorded as the boiling point.[16]
C. Determination of Solubility:
-
A small, accurately weighed amount of the compound is added to a known volume of a solvent (e.g., water, ethanol, n-octanol) in a vial.
-
The mixture is agitated at a constant temperature for a set period to ensure equilibrium is reached.
-
The solution is filtered to remove any undissolved solid.
-
The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC. This concentration represents the solubility of the compound in that solvent at that temperature.[6][17]
D. Determination of the Octanol-Water Partition Coefficient (logP):
-
A solution of the compound is prepared in either water or n-octanol.
-
Equal volumes of the n-octanol and water phases are combined in a separatory funnel.
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.
-
The phases are allowed to separate completely.
-
The concentration of the compound in each phase is determined analytically.
-
The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[18]
Caption: Interrelationship of physicochemical properties and their impact on drug development.
Potential Applications and Significance in Drug Discovery
The pyrrole nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][3][20] The specific combination of a benzyl and an ethoxy group on the 3,4-dihydro-2H-pyrrole scaffold of the title compound suggests several avenues for its potential application:
-
Neurological Disorders: The structural similarity to compounds that interact with the central nervous system suggests potential activity in this area.[21]
-
Antimicrobial Agents: The lipophilic nature imparted by the benzyl group could facilitate membrane permeability, a desirable trait for some antimicrobial agents.
-
Enzyme Inhibitors: The three-dimensional structure of the molecule may allow it to fit into the active sites of various enzymes, making it a candidate for inhibitor screening.
The physicochemical properties detailed in this guide are fundamental to the exploration of these potential applications. For instance, a moderate logP value is often sought for oral drug candidates to ensure a balance between aqueous solubility for dissolution and lipid solubility for membrane permeation. The presence of hydrogen bond acceptors can facilitate interactions with biological targets.
Conclusion
4-Benzyl-5-ethoxy-3,4-dihydro-2H-pyrrole is a compound with significant potential in chemical and pharmaceutical research. While direct experimental data is sparse, a robust profile of its physicochemical properties can be projected through the analysis of its structural components and related molecules. This guide provides a foundational understanding of these properties, outlines the experimental methodologies for their validation, and contextualizes their importance in the broader field of drug discovery and development. The synthesis and further characterization of this compound are warranted to fully elucidate its properties and explore its potential as a lead structure in medicinal chemistry.
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